molecular formula C11H13BrO2 B112714 5-Bromo-2-butoxybenzaldehyde CAS No. 515148-88-6

5-Bromo-2-butoxybenzaldehyde

Cat. No. B112714
CAS RN: 515148-88-6
M. Wt: 257.12 g/mol
InChI Key: DRYBGKILXZPPQT-UHFFFAOYSA-N
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Description

5-Bromo-2-butoxybenzaldehyde is a chemical compound with the molecular formula C11H13BrO2 . It has a molecular weight of 257.13 .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-butoxybenzaldehyde consists of a benzene ring substituted with a bromine atom, a butoxy group, and an aldehyde group . The InChI code for this compound is 1S/C11H13BrO2/c1-2-3-6-14-11-5-4-10 (12)7-9 (11)8-13/h4-5,7-8H,2-3,6H2,1H3 .


Physical And Chemical Properties Analysis

5-Bromo-2-butoxybenzaldehyde is a powder with a molecular weight of 257.13 .

Scientific Research Applications

Trace Element Analysis

5-Bromo-2-butoxybenzaldehyde derivatives, such as Bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine, have been utilized in the enrichment of trace amounts of copper(II) ions in water samples. This is achieved using modified octadecyl silica disks, followed by nitric acid elution and flame atomic absorption spectrometric determination (Fathi & Yaftian, 2009).

Synthesis and Molecular Modeling

5-Bromo-2-butoxybenzaldehyde and related compounds have been extensively studied for their structural and electronic properties, with emphasis on linear and nonlinear optical responses. This includes discussions on the bromine substitution effect on structure, reactivity, and optical properties of related compounds (Aguiar et al., 2022).

Reaction Studies

The compound's derivatives have been used to study reactions on surfaces, such as the reaction of 5-bromo-2-hydroxybenzaldehyde with monomolecular layers immobilized on aluminum oxide, using inelastic electron tunneling spectroscopy (Velzen, 1984).

Catalysis and Ligand Synthesis

5-Bromo-2-butoxybenzaldehyde and its variants have been employed in the synthesis of novel chelating ligands, which can be used in catalysis. For example, its derivatives were used in the Friedländer approach for incorporating bromoquinoline into novel chelating ligands (Hu, Zhang, & Thummel, 2003).

Nanotechnology

In nanotechnology, derivatives of 5-Bromo-2-butoxybenzaldehyde have been used in the heterogenization of molybdenum Schiff base complexes, leading to the creation of magnetic nanocatalysts. These catalysts are efficient, selective, and recyclable for the oxidation of alkenes (Rayati & Abdolalian, 2013).

Antimicrobial and Antiviral Research

In the field of biology and medicine, 5-Bromo-2-butoxybenzaldehyde derivatives have been synthesized and studied for their antimicrobial activities. For instance, C-5-Bromo-2-hydroxyphenylcalix[4]-2-methylresorcinarene, a derivative, was synthesized and tested for antiviral and antibacterial activities (Abosadiya et al., 2013).

Safety and Hazards

The safety data sheet for 5-Bromo-2-butoxybenzaldehyde suggests that it should be handled with care. It should not come into contact with the eyes, skin, or clothing, and should not be ingested or inhaled. It should be used only in a well-ventilated area and should not be released into the environment .

properties

IUPAC Name

5-bromo-2-butoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h4-5,7-8H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYBGKILXZPPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364481
Record name 5-bromo-2-butoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-butoxybenzaldehyde

CAS RN

515148-88-6
Record name 5-bromo-2-butoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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